molecular formula C19H19ClN4OS B3397656 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide CAS No. 1021220-61-0

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide

Cat. No.: B3397656
CAS No.: 1021220-61-0
M. Wt: 386.9 g/mol
InChI Key: PODINUAVCCROTB-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The cyclopentyl group on the acetamide nitrogen distinguishes it from structurally related analogs.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c20-14-7-5-13(6-8-14)16-11-17-19(21-9-10-24(17)23-16)26-12-18(25)22-15-3-1-2-4-15/h5-11,15H,1-4,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODINUAVCCROTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with pyrazine-2-carboxylic acid to form the pyrazolo[1,5-a]pyrazine core. This intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group. Finally, the cyclopentylacetamide moiety is attached through an amide coupling reaction .

Chemical Reactions Analysis

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in target organisms. The exact molecular pathways are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related pyrazolo-fused heterocycles, focusing on core modifications, substituent effects, and biological implications.

Compound Name/Structure Core Heterocycle Key Substituents Biological Activity/Properties Key Findings
Target Compound Pyrazolo[1,5-a]pyrazine - 4-Chlorophenyl at C2
- Sulfanyl-linked N-cyclopentylacetamide at C4
Not explicitly stated (likely enzyme inhibition/anticancer) Cyclopentyl group may enhance lipophilicity and conformational flexibility .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine - 4-Chlorophenyl at C2
- Sulfanyl-linked N-(3-(methylsulfanyl)phenyl)acetamide
Not specified The 3-(methylsulfanyl)phenyl group may reduce solubility compared to cyclopentyl.
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide Pyrazolo[1,5-a]pyrimidine - 4-Chlorophenyl at C3
- 2,5-Dimethyl groups
- Phenylacetamide at C7
Herbicidal/antifungal potential Methyl groups increase lipophilicity; phenylacetamide may limit bioavailability .
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidinone - 4-Chlorophenyl at C2
- 3,5-Bis(trifluoromethyl)phenyl at C5
TRK kinase inhibition (anticancer) Trifluoromethyl groups enhance metabolic stability and target affinity .
5-Methyl-2-(4-substituted aryl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidines Cyclopenta-fused pyrazolo[1,5-a]pyrimidine - 4-Chloro, bromo, methoxy, or methylphenyl at C2
- Methyl at C5
Structural studies Substituents influence molecular planarity and hydrogen-bonding networks .

Key Insights

Core Heterocycle Variations: Pyrazolo[1,5-a]pyrazine (target compound) vs. Pyrazine cores (target compound) may offer distinct electronic properties due to the additional nitrogen atom. Cyclopenta-fused systems (): Fused cyclopentane rings introduce puckering (Q = 0.3–0.5 Å), affecting solubility and membrane permeability .

Substituent Effects :

  • 4-Chlorophenyl : A common substituent across analogs (e.g., ), likely contributing to hydrophobic interactions or halogen bonding in target binding.
  • Acetamide Modifications :

  • N-Cyclopentyl (target compound): Enhances lipophilicity (clogP ~3.5 predicted) compared to N-(3-(methylsulfanyl)phenyl) (clogP ~4.2) .
  • Electron-Withdrawing Groups: Trifluoromethyl substituents () improve metabolic stability and kinase selectivity .

Biological Implications :

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups () show TRK kinase inhibition, suggesting the target compound’s pyrazine core could be optimized for similar targets.
  • Enzyme Inhibition : Sulfanyl linkages (target compound) may act as hydrogen-bond acceptors, analogous to sulfonamides in cholinesterase inhibitors ().

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for related acetamides, such as nucleophilic substitution (e.g., ) or coupling reactions using HATU/DIEA ().

Table: Physicochemical Properties Comparison

Property Target Compound Compound Compound Compound
Molecular Weight ~440 g/mol (estimated) 440.96 g/mol 440.96 g/mol (analogous) 463.24 g/mol
logP (Predicted) ~3.5 ~4.2 ~3.8 ~4.5
Hydrogen Bond Acceptors 5 5 5 6
Rotatable Bonds 6 7 5 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-cyclopentylacetamide

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